3-Amino-4-(2,2-dimethoxyethyl)benzamide

Description

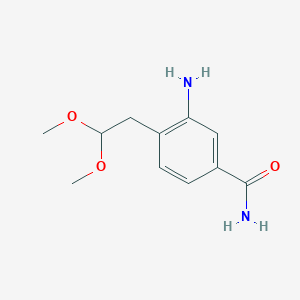

3-Amino-4-(2,2-dimethoxyethyl)benzamide is a substituted benzamide derivative characterized by an amino group at the 3-position and a 2,2-dimethoxyethyl substituent at the 4-position of the benzene ring.

Properties

Molecular Formula |

C11H16N2O3 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

3-amino-4-(2,2-dimethoxyethyl)benzamide |

InChI |

InChI=1S/C11H16N2O3/c1-15-10(16-2)6-7-3-4-8(11(13)14)5-9(7)12/h3-5,10H,6,12H2,1-2H3,(H2,13,14) |

InChI Key |

YYGBLIPFEQSVMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC1=C(C=C(C=C1)C(=O)N)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects: The 2,2-dimethoxyethyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility in polar solvents compared to methyl or alkylamino substituents. In contrast, 3-Amino-4-methylbenzamide lacks such polar groups, leading to lower solubility .

- For example, the dimethylaminomethyl group in 3-Amino-4-[(dimethylamino)methyl]benzamide offers a compact, basic substituent suitable for coordination chemistry .

Physicochemical Properties

- Melting Points: 3-Amino-4-methylbenzamide has a documented melting point of 128–132°C, while analogs with larger substituents (e.g., diethylaminoethyl) likely exhibit lower melting points due to reduced crystallinity .

- Molecular Weight: The target compound (224.26 g/mol) is intermediate in size compared to simpler analogs (e.g., 150.17 g/mol for 3-Amino-4-methylbenzamide) and bulkier derivatives like 4-Amino-N-(2-diethylaminoethyl)benzamide (235.33 g/mol) .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-4-(2,2-dimethoxyethyl)benzamide, and how can reaction yields be optimized?

Methodological Answer: A common approach involves condensation reactions using substituted benzaldehydes or acetophenones as precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted benzaldehyde in absolute ethanol and glacial acetic acid (5 drops) for 4 hours under reduced pressure yields solid products after solvent evaporation . To optimize yields:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Typical yields range from 60–75% under optimized conditions.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons, methoxy groups, and amide linkages. For example, methoxy protons typically resonate at δ 3.2–3.4 ppm .

- FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and NH₂/NH vibrations (~3350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₃: calculated 224.1157, observed 224.1154) .

Q. How can researchers access reliable physicochemical data for this compound?

Methodological Answer: The NIST Chemistry WebBook provides validated data (melting point, solubility, spectral libraries) via experimental and computational methods. For example:

Q. What are the known biological targets or inhibitory properties of this compound?

Methodological Answer: Structurally related 3-aminobenzamide derivatives inhibit poly(ADP-ribose) polymerase (PARP), affecting DNA repair pathways. However, at concentrations >1 mM, off-target effects on glucose metabolism and cell viability are observed . For target validation:

- Use dose-response assays (IC₅₀ determination).

- Pair with siRNA knockdowns to confirm specificity.

- Monitor metabolic interference via ATP/NAD+ assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound?

Methodological Answer:

- Substituent Variation : Modify the dimethoxyethyl group (e.g., replace with trifluoromethyl or pyridinyl groups) to enhance binding affinity. For example, 4-(trifluoromethyl)benzamide derivatives show improved enzyme inhibition .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with PARP’s NAD+ binding site.

- In Silico Screening : Apply QSAR models to predict bioactivity of novel analogs .

Q. How should researchers address contradictory data in PARP inhibition assays?

Methodological Answer: Contradictions often arise from off-target effects. For example, 3-aminobenzamide at >1 mM inhibits DNA synthesis independently of PARP . Mitigation strategies:

- Use lower concentrations (0.1–0.5 mM) validated via positive controls (e.g., olaparib).

- Combine with CRISPR/Cas9 PARP-knockout cell lines to isolate compound-specific effects.

- Validate findings across multiple assay formats (e.g., fluorescence polarization vs. radiometric assays) .

Q. What advanced analytical methods resolve ambiguities in structural elucidation?

Methodological Answer:

- X-ray Crystallography : Determine crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., C=O∙∙∙H-N interactions) .

- 2D NMR (HMBC/NOESY) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguish methoxyethyl protons from backbone CH₂ groups) .

- DFT Calculations : Compare computed vs. experimental IR/NMR spectra to validate tautomeric forms .

Q. What challenges arise in scaling up synthesis, and how are they resolved?

Methodological Answer:

- Byproduct Formation : Dimethoxyethyl groups may undergo hydrolysis under acidic conditions. Use buffered conditions (pH 6–7) during workup .

- Low Solubility : Switch to polar aprotic solvents (e.g., DMF) for large-scale reactions.

- Purification : Replace column chromatography with fractional crystallization for cost-effective scaling .

Q. How can researchers design assays to differentiate PARP inhibition from non-specific cytotoxicity?

Methodological Answer:

- Dual-Endpoint Assays : Measure PARP activity (e.g., PARylation via Western blot) and cell viability (MTT assay) in parallel .

- Time-Course Experiments : PARP inhibition precedes cytotoxicity; delayed cell death suggests specificity.

- Metabolomic Profiling : LC-MS/MS to track NAD+ depletion vs. glycolytic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.